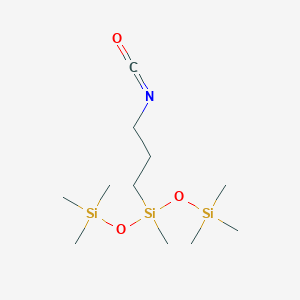

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is an organosilicon compound that features both isocyanate and silane functionalities. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane typically involves the reaction of 3-isocyanatopropyltrimethoxysilane with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed in the presence of water or moisture to form silanols and trimethylsilanol.

Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form urethanes.

Water: Hydrolyzes the trimethylsilyloxy groups to form silanols.

Major Products Formed

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Silanols: Formed from the hydrolysis of trimethylsilyloxy groups.

Aplicaciones Científicas De Investigación

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Employed in the modification of biomolecules and surfaces for biological assays.

Medicine: Utilized in the development of drug delivery systems and medical devices.

Mecanismo De Acción

The mechanism of action of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane involves the reactivity of its isocyanate and silane groups. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or urethane linkages. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive and coating properties. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the functional groups.

Comparación Con Compuestos Similares

Similar Compounds

3-Isocyanatopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsilyloxy groups.

3-Isocyanatopropyltriethoxysilane: Contains ethoxy groups instead of trimethylsilyloxy groups.

Trimethoxy[3-(methylamino)propyl]silane: Features a methylamino group instead of an isocyanate group.

Uniqueness

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is unique due to the presence of both isocyanate and trimethylsilyloxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .

Actividad Biológica

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane (CAS No. 165454-24-0) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an isocyanate group and two trimethylsilyloxy substituents, which confer distinct chemical properties conducive to biological interactions.

Chemical Formula: C10H19N1O3Si2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, suggesting potential applications in antimicrobial coatings.

- Cytotoxic Effects: Preliminary studies indicate that the compound may induce cytotoxicity in specific cancer cell lines.

The biological activity of this silane compound is primarily attributed to its ability to interact with cellular components. The isocyanate functional group can react with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids. This modification can disrupt normal cellular functions, potentially resulting in cell death or inhibition of growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 85 |

| Escherichia coli | 100 | 78 |

Cytotoxicity Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 65 |

| HeLa | 50 | 30 |

| MCF-7 | 10 | 70 |

| MCF-7 | 50 | 25 |

Propiedades

IUPAC Name |

3-isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO3Si3/c1-16(2,3)14-18(7,15-17(4,5)6)10-8-9-12-11-13/h8-10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMHVCFYUSEGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCN=C=O)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.